![molecular formula C22H21F2NO B428536 (3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B428536.png)
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidin-4-one core with two 4-fluoro-benzylidene groups at the 3 and 5 positions and a propyl group at the nitrogen atom. Its molecular formula is C22H21F2NO, and it has a molecular weight of approximately 353.41 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one typically involves a multi-step process:
Formation of the Piperidin-4-one Core: The piperidin-4-one core can be synthesized through the cyclization of appropriate precursors, such as 1,5-diketones, under acidic or basic conditions.
Introduction of the Propyl Group: The nitrogen atom of the piperidin-4-one core is alkylated using propyl halides (e.g., propyl bromide) in the presence of a base like potassium carbonate.
Addition of 4-Fluoro-benzylidene Groups: The final step involves the condensation of the piperidin-4-one derivative with 4-fluorobenzaldehyde under basic conditions (e.g., sodium hydroxide) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The fluorine atoms in the benzylidene groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Derivatives with substituted functional groups
Scientific Research Applications
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Altering Gene Expression: Influencing the expression of genes related to specific biological functions.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis-(4-fluoro-benzylidene)-1-methyl-piperidin-4-one: Similar structure but with a methyl group instead of a propyl group.
3,5-Bis-(4-chloro-benzylidene)-1-propyl-piperidin-4-one: Similar structure but with chlorine atoms instead of fluorine atoms.
3,5-Bis-(4-fluoro-benzylidene)-1-ethyl-piperidin-4-one: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one is unique due to the presence of both 4-fluoro-benzylidene groups and a propyl group, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C22H21F2NO |
|---|---|
Molecular Weight |
353.4g/mol |
IUPAC Name |
(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one |
InChI |
InChI=1S/C22H21F2NO/c1-2-11-25-14-18(12-16-3-7-20(23)8-4-16)22(26)19(15-25)13-17-5-9-21(24)10-6-17/h3-10,12-13H,2,11,14-15H2,1H3/b18-12-,19-13+ |
InChI Key |
VIFODPVYCOAIJX-MGYAYREDSA-N |
SMILES |
CCCN1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 |
Isomeric SMILES |
CCCN1C/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C\C3=CC=C(C=C3)F)/C1 |
Canonical SMILES |
CCCN1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



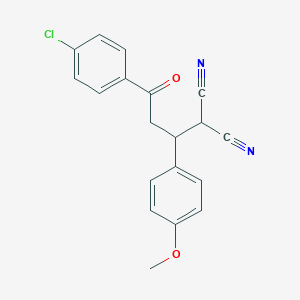
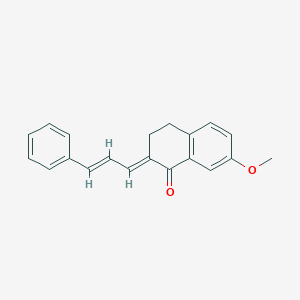
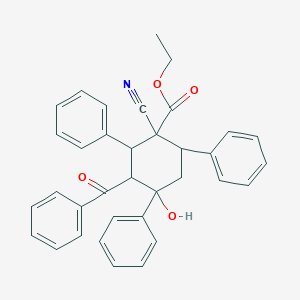
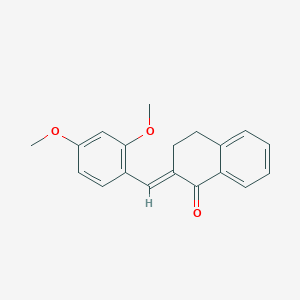
![6-methoxy-2-[3-(2-methoxyphenyl)-2-propenylidene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428459.png)

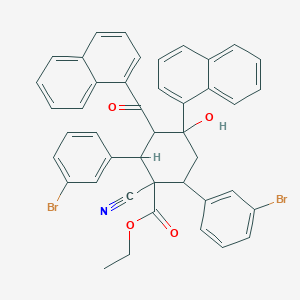
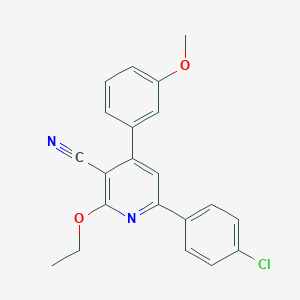
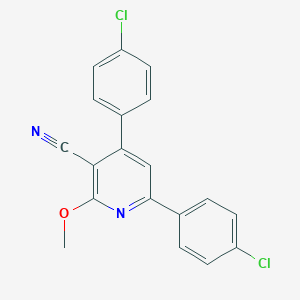
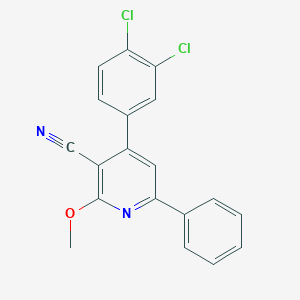
![3-[(4-Methoxyphenyl)diazenyl]-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B428474.png)
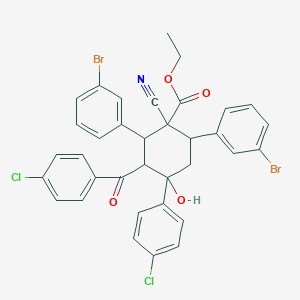
![5-Methyl-3-(1-naphthyldiazenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B428477.png)
